![molecular formula C6H6N4O2S B2785759 Imidazo[1,2-b]pyridazine-3-sulfonamide CAS No. 2411271-21-9](/img/structure/B2785759.png)
Imidazo[1,2-b]pyridazine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidazo[1,2-b]pyridazine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a heterocyclic organic molecule that contains a pyridazine ring fused with an imidazole ring and a sulfonamide group.
科学的研究の応用
Treatment of Psoriasis
Imidazo[1,2-b]pyridazine-3-sulfonamide has been identified as a potential treatment for psoriasis . It acts as an IL-17A inhibitor, which is a major pathological cytokine secreted from Th17 cells . IL-17A plays a key role in chronic inflammation and is a major driver of tissue damage . By inhibiting IL-17A, this compound could potentially reduce inflammation and tissue damage associated with psoriasis .
Treatment of Rheumatoid Arthritis
This compound has also been identified as a potential treatment for rheumatoid arthritis . Similar to its application in psoriasis, it acts as an IL-17A inhibitor . IL-17A contributes to chronic autoimmune diseases including rheumatoid arthritis . Therefore, by inhibiting IL-17A, this compound could potentially reduce inflammation and tissue damage associated with rheumatoid arthritis .
Treatment of Multiple Sclerosis
Imidazo[1,2-b]pyridazine-3-sulfonamide has been identified as a potential treatment for multiple sclerosis . Again, it acts as an IL-17A inhibitor . IL-17A contributes to chronic autoimmune diseases including multiple sclerosis . Therefore, by inhibiting IL-17A, this compound could potentially reduce inflammation and tissue damage associated with multiple sclerosis .
Treatment of Multiple Myeloma
This compound has been identified as a potential treatment for multiple myeloma . It acts as a TAK1 kinase inhibitor . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis . It has been found to be upregulated and overexpressed in multiple myeloma . Therefore, by inhibiting TAK1, this compound could potentially inhibit the growth of multiple myeloma cells .
作用機序
Target of Action
Imidazo[1,2-b]pyridazine-3-sulfonamide primarily targets IL-17A , a major pathological cytokine secreted from Th17 cells . IL-17A is well-established as a pro-inflammatory cytokine which plays a key part in chronic inflammation and is a major driver of tissue damage .
Mode of Action
The compound acts as an inhibitor of IL-17A . IL-17A may act as a homodimer or a heterodimer to signal through IL-17R . By inhibiting IL-17A, the compound can potentially reduce the pro-inflammatory responses that contribute to chronic autoimmune diseases .
Biochemical Pathways
The critical importance of the IL-23/IL-17 axis to the pathogenesis of psoriatic disease has resulted in many new biological treatments targeting these cytokines . By inhibiting IL-17A, the compound can potentially disrupt this axis, thereby alleviating symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
Pharmacokinetics
Moreover, anti-drug antibodies against anti-IL-17A antibodies may arise in some patients and may reduce the efficacy of antibodies directed to IL-17A over time .
Result of Action
The inhibition of IL-17A by Imidazo[1,2-b]pyridazine-3-sulfonamide can contribute to the treatment of chronic autoimmune diseases including psoriasis, spondylarthritis, rheumatoid arthritis, and multiple sclerosis . These biologics dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
特性
IUPAC Name |
imidazo[1,2-b]pyridazine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c7-13(11,12)6-4-8-5-2-1-3-9-10(5)6/h1-4H,(H2,7,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFKHPWXOXGGCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imidazo[1,2-b]pyridazine-3-sulfonamide | |
CAS RN |
2411271-21-9 |
Source
|
Record name | imidazo[1,2-b]pyridazine-3-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。